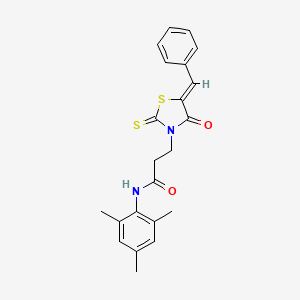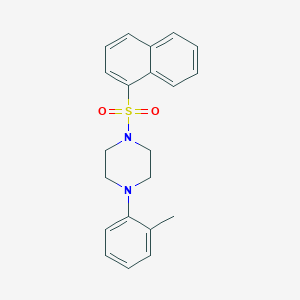![molecular formula C16H22Cl2N2O2 B4763609 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B4763609.png)
1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane
Übersicht
Beschreibung
1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane, also known as Ro 15-4513, is a compound that belongs to the family of benzodiazepine receptor antagonists. It was first synthesized in the early 1980s and has since been used extensively in scientific research to study the role of benzodiazepine receptors in the brain.
Wirkmechanismus
The mechanism of action of 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane 15-4513 involves its binding to the benzodiazepine receptor and preventing the binding of benzodiazepines such as diazepam and lorazepam. This results in a decrease in the activity of the GABA receptor and an increase in anxiety, as well as a decrease in the sedative and muscle relaxant effects of benzodiazepines.
Biochemical and Physiological Effects:
1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane 15-4513 has been shown to have a number of biochemical and physiological effects in animal studies. These include an increase in anxiety-like behavior, a decrease in the sedative and muscle relaxant effects of benzodiazepines, and an increase in the activity of the HPA axis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane 15-4513 in lab experiments is its selective antagonism of the benzodiazepine receptor, which allows for the study of the specific effects of benzodiazepines on the brain. However, one limitation is that 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane 15-4513 may have off-target effects on other receptors, which could complicate the interpretation of results.
Zukünftige Richtungen
There are a number of future directions for research involving 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane 15-4513. One area of interest is the role of benzodiazepine receptors in the development of anxiety disorders, and whether antagonists such as 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane 15-4513 could be used as a potential treatment. Another area of interest is the development of more selective benzodiazepine receptor antagonists that could be used to study the specific effects of different benzodiazepines on the brain.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane 15-4513 has been widely used in scientific research to study the role of benzodiazepine receptors in the brain. Benzodiazepine receptors are a type of GABA receptor that are involved in the regulation of anxiety, sleep, and muscle relaxation. 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane 15-4513 is a selective antagonist of the benzodiazepine receptor, meaning that it blocks the action of benzodiazepines on these receptors.
Eigenschaften
IUPAC Name |
2-(2,5-dichlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O2/c1-3-14(22-15-11-12(17)5-6-13(15)18)16(21)20-8-4-7-19(2)9-10-20/h5-6,11,14H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDJWEGWPUUQER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCN(CC1)C)OC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethoxy-4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4763537.png)
![2,4-dichloro-5-[(diethylamino)sulfonyl]-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4763545.png)
![3-methyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B4763556.png)

![4-allyl-3-[4-(cyclopentyloxy)phenyl]-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4763586.png)

![2-[4-(1-adamantyl)-1-piperazinyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4763601.png)
![4-(4-ethylphenyl)-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B4763604.png)


![2-[2-(acetylamino)phenyl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B4763641.png)
![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4763643.png)
![ethyl 6-methyl-3-[(2-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B4763653.png)
![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4763661.png)